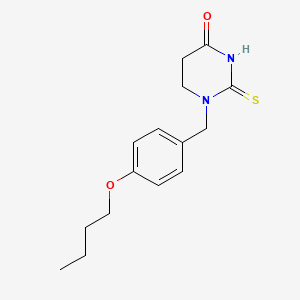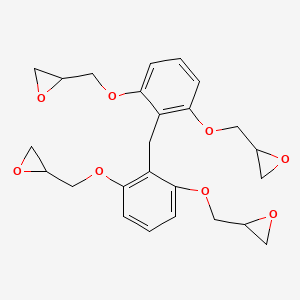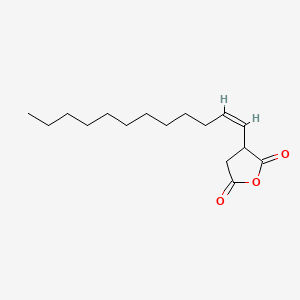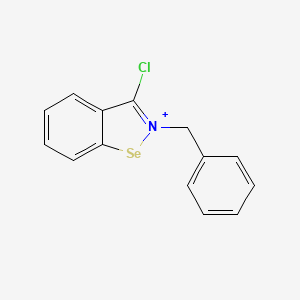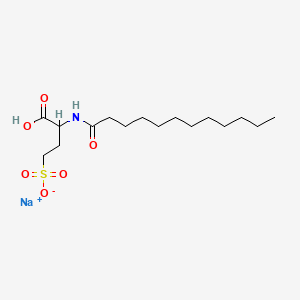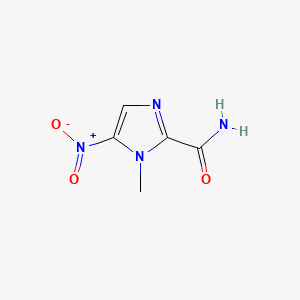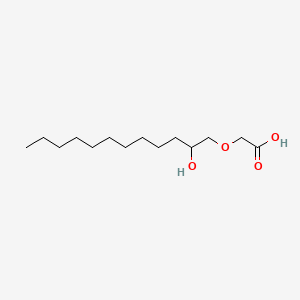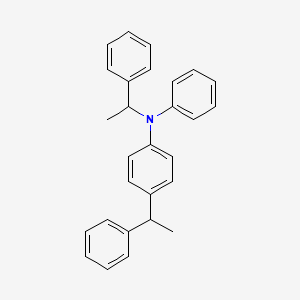
1,6-Dichloro-1,6-dideoxymannitol, DL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichloro-1,6-dideoxymannitol, DL- is a synthetic compound with the molecular formula C6H12Cl2O4. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dichloro-1,6-dideoxymannitol, DL- can be synthesized through the chlorination of mannitol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 6 positions of the mannitol molecule .
Industrial Production Methods
In an industrial setting, the production of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichloro-1,6-dideoxymannitol, DL- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield 1,6-dihydroxy-1,6-dideoxymannitol, while oxidation reactions can produce various oxidized derivatives .
Applications De Recherche Scientifique
1,6-Dichloro-1,6-dideoxymannitol, DL- has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dihydroxy-1,6-dideoxymannitol: A derivative of mannitol with hydroxyl groups instead of chlorine atoms.
1,6-Dibromo-1,6-dideoxymannitol: A similar compound with bromine atoms instead of chlorine atoms.
Uniqueness
1,6-Dichloro-1,6-dideoxymannitol, DL- is unique due to its specific chemical structure and properties.
Propriétés
Numéro CAS |
13171-09-0 |
|---|---|
Formule moléculaire |
C6H12Cl2O4 |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
VSYOJRJNYPFTHS-KVTDHHQDSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl |
SMILES canonique |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
